3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid

Lipophilicity Membrane Permeability ADME

Researchers requiring isoxazole-4-carboxylic acid building blocks with enhanced lipophilicity often face limited options beyond standard tert-butyl and cyclohexyl analogs. 3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid (CAS 2003575-38-8) addresses this gap with a sterically demanding 1-methylcycloheptyl group that delivers a +1.31 log unit lipophilicity advantage over the 3-tert-butyl analog while maintaining an identical TPSA of 63.33 Ų. • +1.31 logP advantage vs. tert-butyl analog - probe intracellular targets where passive diffusion is rate-limiting • Seven-membered cycloheptyl ring adds +14 g/mol steric bulk vs. cyclohexyl - exploit shape complementarity in hydrophobic protein pockets • Supplied at ≥95% purity for reliable SAR and medicinal chemistry campaigns

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13242502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1(CCCCCC1)C2=NOC=C2C(=O)O
InChIInChI=1S/C12H17NO3/c1-12(6-4-2-3-5-7-12)10-9(11(14)15)8-16-13-10/h8H,2-7H2,1H3,(H,14,15)
InChIKeyLJYDDLFPLNCVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid: Overview & Sourcing


3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid (CAS 2003575-38-8) is a 3,4-disubstituted isoxazole building block featuring a sterically demanding 1-methylcycloheptyl group at the 3-position and a carboxylic acid handle at the 4-position. With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, it is supplied at a minimum purity of 95% for research and development use . The isoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern on this compound imparts distinct lipophilic and steric properties compared to its more common cyclohexyl and tert-butyl analogs .

Sterically demanding isoxazole-4-carboxylic acid building block
Distinct lipophilic and steric profile vs. common cyclohexyl and tert-butyl analogs
Carboxylic acid handle enables further derivatization
Research-grade purity for synthesis and SAR studies

3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid vs. Generic Analogs


Substituting 3-(1-methylcycloheptyl)-1,2-oxazole-4-carboxylic acid with smaller or less lipophilic isoxazole-4-carboxylic acid derivatives (e.g., 3-tert-butyl or 3-methylcyclohexyl analogs) will fundamentally alter key physicochemical determinants such as lipophilicity, steric bulk, and conformational entropy, which are critical for membrane permeability, target binding, and metabolic stability . The cycloheptyl ring's unique pseudorotational flexibility distinguishes it from the more rigid chair conformers of cyclohexyl analogs, potentially affecting protein binding kinetics and off-target profiles [1]. The quantitative evidence below demonstrates that even among structurally similar 3-cycloalkyl-isoxazole-4-carboxylic acids, the 1-methylcycloheptyl derivative occupies a differentiated property space that cannot be replicated by generic substitution .

Lipophilicity may not transfer to tert-butyl analogs
Smaller tert-butyl isoxazole-4-carboxylic acids may exhibit significantly lower computed lipophilicity, potentially altering membrane permeability profiles in cell-based assays.
Cyclohexyl analogs differ in conformational flexibility
The cycloheptyl ring's pseudorotational flexibility is distinct from the rigid chair conformers of cyclohexyl derivatives, which may affect target binding kinetics and steric fit.
Steric bulk mismatch with smaller-ring building blocks
Generic cyclopentyl or cyclohexyl analogs possess fewer heavy atoms and lower molecular volume; this steric reduction may limit shape complementarity in hydrophobic binding pockets.

3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid: Differentiation Evidence


Lipophilicity Advantage Over tert-Butyl Analog

The target compound exhibits a calculated LogP of 2.98, representing a substantial increase of approximately 1.31 log units compared to the 3-tert-butyl analog (LogP = 1.67) . This corresponds to a roughly 20-fold higher theoretical partition coefficient.

Lipophilicity (computed LogP)
Data to verify
ΔLogP +1.31 vs. tert-butyl analog (target LogP 2.98, comparator 1.67)
Supports lipophilicity screening context; experimental LogP/D measurement recommended.
Computed vendor data; not experimentally validated.
Lipophilicity Membrane Permeability ADME

Increased Steric Bulk vs. 2-Methylcyclohexyl Analog

The 1-methylcycloheptyl substituent increases the molecular weight to 223.27 g/mol and the heavy atom count to 16, compared to 209.24 g/mol and 15 heavy atoms for the 3-(2-methylcyclohexyl) analog . This quantifiable increase in steric volume, driven by the seven-membered ring, is a key parameter for modulating shape complementarity in biological targets.

Steric bulk (MW, heavy atoms)
Data to verify
MW 223.27 (Δ+14 vs. 2-methylcyclohexyl analog); 1 extra heavy atom
Quantifiable steric differentiation; may influence binding pocket complementarity.
Vendor datasheet values; no peer-reviewed crystallographic data provided.
Steric Hindrance Molecular Recognition Selectivity

PSA and Lipophilicity Balance

Despite the higher lipophilicity, the target compound retains a Topological Polar Surface Area (TPSA) of 63.33 Ų and H-bond donor/acceptor counts identical to the less lipophilic 3-tert-butyl analog . This results in a favorable balance for passive permeability, as the increased logP is not accompanied by an increase in polar surface area.

PSA/LogP balance
Class-level inference
TPSA identical (63.33 Ų) despite LogP increase (+1.31); H-bond counts unchanged.
Favorable computed profile for passive permeability without polar surface area penalty.
Based on computed properties; class-level relationship between TPSA and permeability is well-documented but compound-specific validation needed.
Drug-likeness Permeability Oral Bioavailability

Reliable Purity and Rapid Availability

Vendor-specified minimum purity for this compound is 95%, backed by full quality assurance, with a typical lead time of 1 week for stocked quantities in the USA . This purity threshold is consistent across multiple suppliers and ensures reliable performance in sensitive chemical transformations.

Purity & availability
Reported
Minimum purity 95% (vendor CoA); typical lead time 1 week (USA stock)
Supports reproducible synthesis and SAR campaigns; meets standard medicinal chemistry purity requirements.
Specification as per supplier certificate of analysis.
Chemical Sourcing Building Blocks Quality Assurance

3-(1-Methylcycloheptyl)-1,2-oxazole-4-carboxylic acid: Application Scenarios


Optimizing Passive Membrane Permeability in Cell-Based Assays

Leveraging the +1.31 log unit lipophilicity advantage over the 3-tert-butyl analog while maintaining an identical TPSA of 63.33 Ų , researchers can probe SAR for intracellular targets where passive diffusion is rate-limiting. This compound serves as a superior alternative to smaller cycloalkyl analogs when higher logD7.4 is required for cell penetration [1].

Sterically Demanding Fragment for Selective Protein Binding Pockets

The seven-membered cycloheptyl ring adds one heavy atom and +14 g/mol of steric bulk compared to six-membered cyclohexyl analogs . This quantifiable steric differentiation can be exploited to achieve shape complementarity in hydrophobic protein pockets where cyclohexyl or tert-butyl groups fail to provide sufficient Van der Waals contacts, enhancing binding affinity and selectivity [1].

Library Design for Conformational Diversity Screening

The 1-methylcycloheptyl group exhibits pseudorotational flexibility, which is conformationally distinct from the rigid chair conformers of cyclohexyl derivatives . Incorporating this compound into screening libraries expands the accessible conformational space, potentially uncovering novel binding modes not available with traditional small-ring building blocks [1].

Application
Selection Property
Validation Focus
Passive membrane permeability studies
Elevated computed lipophilicity with unchanged TPSA
Permeability assay confirmation (PAMPA/Caco-2)
Steric complementarity in protein binding pockets
Increased steric bulk and heavy atom count vs. cyclohexyl scaffolds
Affinity/selectivity assays and co-crystallization
Conformational diversity library design
Cycloheptyl pseudorotational flexibility distinct from chair conformers
Conformational sampling and binding mode analysis
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